[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](3,4-dihydroxyphenyl)methanone
Description
The compound 3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone features a thieno[2,3-b]pyridine core with a 3-amino group, a 6-(4-methoxyphenyl) substituent, and a (3,4-dihydroxyphenyl)methanone moiety at the 2-position. Below, we compare this compound with structurally related analogs to highlight key differences in substituents, physicochemical properties, and synthetic challenges.
Properties
Molecular Formula |
C21H16N2O4S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(3,4-dihydroxyphenyl)methanone |
InChI |
InChI=1S/C21H16N2O4S/c1-27-13-5-2-11(3-6-13)15-8-7-14-18(22)20(28-21(14)23-15)19(26)12-4-9-16(24)17(25)10-12/h2-10,24-25H,22H2,1H3 |
InChI Key |
LVYPMFUFHCQJHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC(=C(C=C4)O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-AMINO-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZENE-1,2-DIOL typically involves multi-step organic reactions. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-AMINO-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZENE-1,2-DIOL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted thienopyridines, quinone derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-AMINO-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZENE-1,2-DIOL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-[3-AMINO-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZENE-1,2-DIOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations on the Thienopyridine Core
Position 6 Modifications
- Target Compound : 6-(4-methoxyphenyl) group.
- Analog 1: [3-Amino-6-(4-prop-2-enoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone () Substituent: 4-prop-2-enoxyphenyl (allyloxy) at position 6; trifluoromethyl at position 3. The 4-methoxyphenylmethanone reduces polarity compared to the target’s dihydroxyphenyl group .
- Analog 2: 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-ylmethanone () Substituent: 5-bromobenzofuran-2-yl at position 6. The phenylmethanone group lacks hydrogen-bonding capacity compared to the target’s dihydroxyphenyl .
Position 4 Modifications
- Analog 3: 3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-ylmethanone () Substituent: 4-methoxyphenyl at position 4; thiophen-2-yl at position 6. Impact: The additional methoxyphenyl at position 4 increases steric hindrance. The thiophene substituent introduces sulfur-based electronics. LogP = 6.86 indicates high lipophilicity, contrasting with the target’s polar dihydroxyphenyl group .
Methanone Group Variations
- Analog 4: 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone () Methanone Group: 4-methoxyphenyl. Impact: The methoxy group reduces polarity (logP ~6.86) compared to the target’s dihydroxyphenyl, which would lower logP and enhance aqueous solubility. Molecular weight = 529.33 g/mol (vs. target ~441.45 g/mol) due to bromine and trifluoromethyl .
- Analog 5: (3-Amino-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone () Methanone Group: Phenyl.
Physicochemical Properties
*Estimated based on hydroxyl group contributions.
Biological Activity
The compound 3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone, with the CAS number 445382-91-2, has garnered interest due to its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article synthesizes diverse research findings related to its biological activity, including data tables and case studies.
The molecular structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C23H18N2O4S |
| Molar Mass | 418.46 g/mol |
| CAS Number | 445382-91-2 |
Antioxidant Activity
Research has shown that derivatives of thieno[2,3-b]pyridine compounds exhibit significant antioxidant properties. For instance, a study evaluated the antioxidant activity of several synthesized compounds using the DPPH radical scavenging method. The results indicated that certain derivatives demonstrated antioxidant activity approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant .
In Vitro Studies
The anticancer potential of 3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone was assessed through various in vitro assays. Notably, it was tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines using the MTT assay. The compound exhibited greater cytotoxicity against the U-87 cell line compared to MDA-MB-231, indicating its selective efficacy in targeting certain cancer cells .
Case Studies
-
U-87 Cell Line Study :
- Methodology : MTT assay to determine cell viability.
- Findings : The compound showed a significant reduction in cell viability at lower concentrations compared to controls.
-
MDA-MB-231 Cell Line Study :
- Methodology : Similar MTT assay approach.
- Findings : While effective, the compound required higher concentrations to achieve comparable effects to those observed in U-87 cells.
The proposed mechanism for the anticancer activity of this compound may involve the inhibition of specific kinases associated with cancer progression. Research indicates that thieno[2,3-b]pyridine derivatives can inhibit IKK (I kappa B kinase), which plays a crucial role in the NF-kB signaling pathway involved in inflammation and cancer . By blocking this pathway, these compounds may reduce tumor growth and promote apoptosis in cancer cells.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antioxidant Activity | Higher than ascorbic acid; effective in scavenging free radicals. |
| Anticancer Activity | Selectively cytotoxic towards U-87 glioblastoma cells; less effective on MDA-MB-231 cells. |
| Mechanism | Potential inhibition of IKK and NF-kB pathways leading to reduced inflammation and tumor growth. |
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
